Fvptdvgpfaf

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

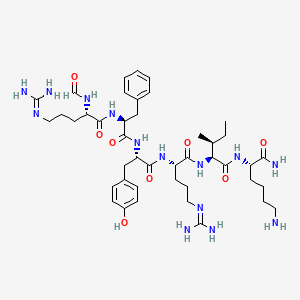

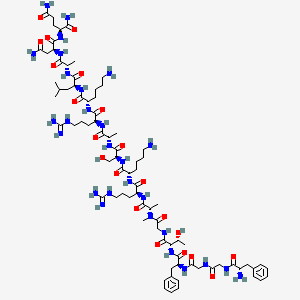

FVPTDVGPFAF est un peptide synthétique identifié comme un antagoniste puissant du récepteur du peptide lié au gène de la calcitonine (CGRP). Ce composé fait partie d'une classe de peptides qui ont montré un potentiel significatif dans le traitement de conditions telles que les migraines en raison de leur capacité à inhiber le CGRP, un neuropeptide impliqué dans la vasodilatation et la transmission de la douleur .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de FVPTDVGPFAF implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique en croissance à l'aide d'un réactif de couplage tel que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Après l'assemblage de la chaîne peptidique, le peptide est clivé de la résine et déprotégé à l'aide d'un mélange d'acide trifluoroacétique (TFA), d'eau et de scavengers .

Méthodes de production industrielle

En milieu industriel, la production de this compound peut être mise à l'échelle à l'aide de synthétiseurs peptidiques automatisés, qui permettent la synthèse efficace et reproductible de grandes quantités de peptides. L'utilisation de la chromatographie liquide haute performance (HPLC) est essentielle pour la purification du peptide synthétisé afin d'assurer sa pureté et sa qualité .

Analyse Des Réactions Chimiques

Types de réactions

FVPTDVGPFAF subit principalement des réactions de formation et de clivage de liaison peptidique. Il peut également participer à des réactions d'oxydoréduction, en particulier impliquant les résidus de cystéine s'ils sont présents, conduisant à la formation de ponts disulfure.

Réactifs et conditions courants

Réactifs de couplage : N,N'-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Réactifs de clivage : Acide trifluoroacétique (TFA), eau, scavengers

Réactifs d'oxydation : Peroxyde d'hydrogène (H₂O₂), iode (I₂)

Principaux produits formés

Le principal produit formé lors de la synthèse de this compound est le peptide lui-même. Lors de réactions d'oxydation, des ponts disulfure peuvent se former entre les résidus de cystéine, conduisant à la formation de peptides cycliques .

Applications De Recherche Scientifique

FVPTDVGPFAF a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse peptidique et les relations structure-activité.

Biologie : Investigated pour son rôle dans la modulation des récepteurs du CGRP, qui sont impliqués dans divers processus physiologiques.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des migraines et d'autres conditions impliquant le CGRP.

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur du CGRP, bloquant ainsi la liaison du CGRP. Cette inhibition empêche l'activation du récepteur, ce qui réduit à son tour la vasodilatation et la transmission de la douleur. Les cibles moléculaires de this compound comprennent le récepteur du CGRP, qui est un récepteur couplé aux protéines G (GPCR) impliqué dans diverses voies de signalisation .

Mécanisme D'action

FVPTDVGPFAF exerts its effects by binding to the CGRP receptor, thereby blocking the binding of CGRP. This inhibition prevents the activation of the receptor, which in turn reduces vasodilation and pain transmission. The molecular targets of this compound include the CGRP receptor, which is a G-protein coupled receptor (GPCR) involved in various signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

FVPTNVGPFAF : Un autre antagoniste du récepteur du CGRP avec une structure similaire mais différant par la présence d'asparagine au lieu d'acide aspartique à la position 31.

CGRP 8-37 : Une forme tronquée du CGRP qui agit également comme un antagoniste du récepteur.

Unicité

FVPTDVGPFAF est unique en raison de sa forte affinité pour le récepteur du CGRP et de sa capacité à agir comme un antagoniste puissant. La présence de résidus d'acides aminés spécifiques, tels que la proline à la position 34, contribue à son affinité de liaison et à sa stabilité accrues par rapport à d'autres composés similaires .

Propriétés

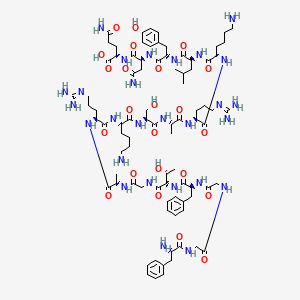

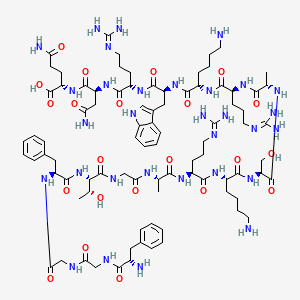

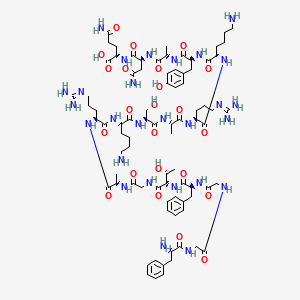

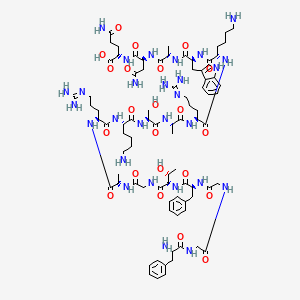

Formule moléculaire |

C60H81N11O15 |

|---|---|

Poids moléculaire |

1196.3 g/mol |

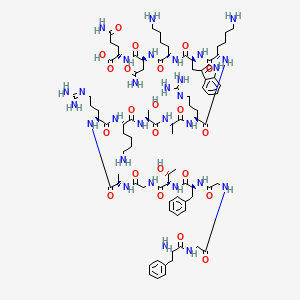

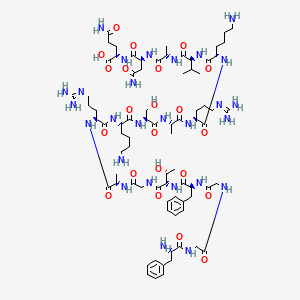

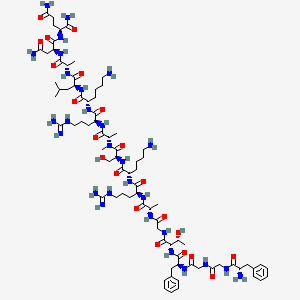

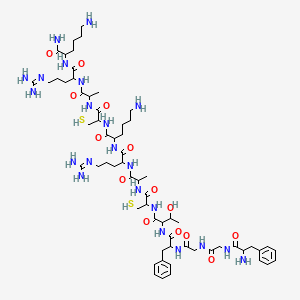

Nom IUPAC |

(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C60H81N11O15/c1-33(2)48(67-54(79)42(31-47(74)75)65-58(83)50(36(6)72)69-56(81)45-25-17-27-71(45)59(84)49(34(3)4)68-52(77)40(61)28-37-18-10-7-11-19-37)57(82)62-32-46(73)70-26-16-24-44(70)55(80)64-41(29-38-20-12-8-13-21-38)53(78)63-35(5)51(76)66-43(60(85)86)30-39-22-14-9-15-23-39/h7-15,18-23,33-36,40-45,48-50,72H,16-17,24-32,61H2,1-6H3,(H,62,82)(H,63,78)(H,64,80)(H,65,83)(H,66,76)(H,67,79)(H,68,77)(H,69,81)(H,74,75)(H,85,86)/t35-,36+,40-,41-,42-,43-,44-,45-,48-,49-,50-/m0/s1 |

Clé InChI |

COFTYEBEOOYCDC-KTHKGSMISA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N)O |

SMILES canonique |

CC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CC5=CC=CC=C5)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 9-acetyloxy-10-(2,3-dimethyloxirane-2-carbonyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848743.png)

![5-{4-[2-(4-methylphenyl)benzoylamino]benzoyl}-1-(4-methyl-1-piperazinylcarbonyl)methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2(2H)-one](/img/structure/B10848759.png)